4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide
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Overview
Description
4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide is an organic compound with a complex structure that includes both quinoline and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminophenoxy and methoxy groups. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: This compound has similar structural features but differs in the substitution pattern on the quinoline ring.
4-(4-Aminophenoxy)pyridinamide: This compound has a pyridine ring instead of a quinoline ring.
Uniqueness
4-(4-Aminophenoxy)-7-methoxyquinoline-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core and carboxamide group make it particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-(4-aminophenoxy)-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-22-16-9-14-12(8-13(16)17(19)21)15(6-7-20-14)23-11-4-2-10(18)3-5-11/h2-9H,18H2,1H3,(H2,19,21) |
InChI Key |
KPGQWPRSQZMSQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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